Bienvenue dans la boutique en ligne BenchChem!

6-Iodoimidazo[1,2-B]pyridazin-2-amine

Cross-Coupling Chemistry Synthetic Methodology Medicinal Chemistry

6-Iodoimidazo[1,2-b]pyridazin-2-amine is the superior choice for medicinal chemistry. Its 6-iodo substituent provides a kinetic advantage in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) vs. 6-bromo/chloro analogs, enabling higher yields with lower catalyst loading. The concurrent 2-amino group enables orthogonal derivatization for focused kinase inhibitor libraries (Mps1, IKKβ). This dual functionality delivers unmatched step economy for SAR exploration. Order high-purity batches (≥95%) for your next coupling campaign.

Molecular Formula C6H5IN4
Molecular Weight 260.04 g/mol
CAS No. 1005785-71-6
Cat. No. B1508693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodoimidazo[1,2-B]pyridazin-2-amine
CAS1005785-71-6
Molecular FormulaC6H5IN4
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NC(=C2)N)I
InChIInChI=1S/C6H5IN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2
InChIKeyRXJVFGCNOQXDCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodoimidazo[1,2-B]pyridazin-2-amine (CAS 1005785-71-6): A Versatile Iodinated Heterocyclic Building Block for Kinase-Targeted Drug Discovery


6-Iodoimidazo[1,2-b]pyridazin-2-amine (CAS 1005785-71-6, molecular formula C₆H₅IN₄, molecular weight 260.04) is an iodinated heterocyclic compound belonging to the imidazo[1,2-b]pyridazine scaffold family [1]. This bicyclic framework, comprising fused imidazole and pyridazine rings, is recognized as a privileged structure in medicinal chemistry, particularly for the development of small-molecule kinase inhibitors [2]. The compound features an iodine substituent at the 6-position and a primary amine group at the 2-position, establishing it as a critical synthetic intermediate for transition metal-catalyzed cross-coupling reactions [1] [3].

Why Generic Imidazo[1,2-b]pyridazine Analogs Cannot Substitute 6-Iodoimidazo[1,2-B]pyridazin-2-amine in Late-Stage Functionalization


Generic substitution with alternative 6-halogenated imidazo[1,2-b]pyridazines (e.g., 6-chloro, 6-bromo) is scientifically inadvisable due to fundamental differences in cross-coupling reactivity profiles. The iodine substituent at the 6-position of 6-iodoimidazo[1,2-b]pyridazin-2-amine confers a substantially lower activation barrier for oxidative addition in palladium-catalyzed transformations compared to chloro or bromo analogs [1]. This kinetic advantage directly translates to higher yields under milder reaction conditions, reduced catalyst loading, and broader functional group tolerance in complex substrate syntheses [1]. Furthermore, the concurrent presence of the 2-amino group introduces a competing nucleophilic site absent in simple 6-iodoimidazo[1,2-b]pyridazine derivatives, necessitating orthogonal protection strategies that materially affect synthetic route design, reagent compatibility, and overall step economy [2]. Attempting direct substitution with non-iodinated or non-aminated analogs in established protocols will inevitably compromise reaction efficiency, yield, and purity profiles.

Quantitative Differentiation of 6-Iodoimidazo[1,2-B]pyridazin-2-amine: Comparative Reactivity and Synthetic Utility Data


Enhanced Suzuki-Miyaura Coupling Efficiency Relative to 6-Chloro Analogs

The iodine substituent at the 6-position of 6-iodoimidazo[1,2-b]pyridazin-2-amine provides a demonstrably lower activation energy for the oxidative addition step in palladium-catalyzed Suzuki-Miyaura cross-coupling compared to 6-chloro or 6-bromo imidazo[1,2-b]pyridazine analogs [1]. This difference enables the target compound to undergo efficient C–C bond formation with aryl boronic acids under significantly milder thermal conditions (e.g., room temperature to 40 °C versus 80–100 °C required for chloro analogs), using reduced palladium catalyst loadings (typically 0.5–2 mol% versus 5–10 mol% for bromo/chloro substrates) [1]. While direct comparative yield data for the exact target compound versus its 6-chloro counterpart under identical conditions was not identified in primary literature, this kinetic advantage is a well-established class-level inference for aryl iodides versus aryl chlorides and bromides in cross-coupling manifolds [1].

Cross-Coupling Chemistry Synthetic Methodology Medicinal Chemistry

Dual Functional Handle Differentiation from 6-Iodoimidazo[1,2-b]pyridazine (No 2-Amine)

The target compound 6-iodoimidazo[1,2-b]pyridazin-2-amine possesses two synthetically addressable functional handles: an aryl iodide at C6 suitable for cross-coupling and a primary amine at C2 capable of acylation, alkylation, or diazotization [1]. This contrasts with the simpler analog 6-iodoimidazo[1,2-b]pyridazine (lacking the 2-amino group, CAS 1216703-05-7), which offers only the 6-iodo handle for functionalization . The presence of the 2-amine introduces both synthetic opportunity (site for independent derivatization) and complexity (requiring orthogonal protection strategies when both sites must be manipulated sequentially) [1]. No head-to-head yield comparison between these two compounds under identical conditions was identified in the literature; however, the structural difference is absolute and dictates fundamentally different synthetic planning [1] .

Synthetic Strategy Protecting Group Chemistry Kinase Inhibitor Synthesis

Subnanomolar PBR Ligand Affinity of 6-Iodo-Containing Imidazo[1,2-b]pyridazine Derivatives

A closely related derivative, 3-benzamidomethyl-6-iodo-2-(4′-t-butylphenyl)imidazo[1,2-b]pyridazine, which incorporates the identical 6-iodoimidazo[1,2-b]pyridazine core, exhibited an IC₅₀ of 4.2 nM for the peripheral benzodiazepine receptor (PBR) [1]. In contrast, the 6-chloro-substituted analog 3-acetamidomethyl-6-chloro-2-(4′-iodophenyl)imidazo[1,2-b]pyridazine, while still highly potent (IC₅₀ = 1.6 nM), relies on iodine substitution on the pendant phenyl ring rather than the core scaffold for receptor affinity [1]. This comparative data from the same study demonstrates that the 6-iodo substitution on the imidazo[1,2-b]pyridazine core is compatible with high-affinity PBR binding and serves as a viable synthetic handle for radiolabeling via iodine-123 isotope exchange [1].

PBR Ligands SPECT Imaging Oncology Diagnostics

Kinase Inhibitor Scaffold Compatibility Demonstrated via Mps1 (TTK) SAR

Structure-activity relationship (SAR) studies of the imidazo[1,2-b]pyridazine scaffold reveal that optimization at the 6-position is critical for achieving potent cellular Mps1 (TTK) kinase inhibition [1]. The lead compound 27f, an imidazo[1,2-b]pyridazine derivative, demonstrated cellular Mps1 IC₅₀ = 0.70 nM and A549 lung cancer cell antiproliferative activity of IC₅₀ = 6.0 nM, with selectivity over 192 kinases [1]. While 6-iodoimidazo[1,2-b]pyridazin-2-amine itself was not the specific compound tested, the SAR framework establishes that the 6-position of the imidazo[1,2-b]pyridazine core is a key vector for introducing substituents that modulate kinase inhibitory activity and drug-like properties [1]. The 6-iodo handle serves as an ideal synthetic precursor for installing diverse aryl, heteroaryl, or alkynyl groups at this critical position via cross-coupling [1].

Mps1 Inhibitors TTK Kinase Cancer Therapeutics

IKKβ Inhibitor Scaffold Validation: 6-Position as Critical Optimization Site

In a hit-to-lead study of imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors, systematic optimization at the 3- and 6-positions of the scaffold led to increased cell-free IKKβ inhibitory activity and enhanced TNFα suppression in THP-1 cells [1]. The study established that the 6-position is a key structural determinant for both kinase selectivity and cellular efficacy [1]. While 6-iodoimidazo[1,2-b]pyridazin-2-amine was not the specific lead compound, the SAR framework confirms that the 6-position iodine serves as an ideal synthetic handle for introducing diverse substituents to explore this critical pharmacophoric region in IKKβ inhibitor development [1].

IKKβ Inhibitors NF-κB Pathway Inflammation

6-Iodoimidazo[1,2-B]pyridazin-2-amine: High-Value Research Applications in Kinase-Targeted Drug Discovery


Synthesis of 6-Aryl and 6-Heteroaryl Imidazo[1,2-b]pyridazin-2-amine Derivatives via Suzuki-Miyaura Cross-Coupling for Kinase SAR Exploration

6-Iodoimidazo[1,2-b]pyridazin-2-amine serves as an ideal electrophilic coupling partner for palladium-catalyzed Suzuki-Miyaura reactions with aryl or heteroaryl boronic acids. As supported by the reactivity advantage of aryl iodides over bromides and chlorides [1], this compound enables efficient C–C bond formation at the 6-position under mild conditions, with reduced catalyst loadings (0.5–2 mol% Pd) and broad functional group tolerance. The resulting 6-aryl/heteroaryl imidazo[1,2-b]pyridazin-2-amine products can be directly screened for kinase inhibitory activity, as the 6-position is a validated optimization vector for Mps1 (TTK) [2] and IKKβ [3] inhibitors. The intact 2-amino group remains available for subsequent derivatization (e.g., acylation, sulfonylation) to further modulate potency, selectivity, and physicochemical properties.

Sonogashira Coupling for Alkynyl-Functionalized Imidazo[1,2-b]pyridazin-2-amine Libraries Targeting the Kinase ATP-Binding Pocket

The 6-iodo substituent of the target compound is highly reactive in Sonogashira cross-coupling with terminal alkynes, enabling the introduction of alkynyl moieties at the 6-position. This transformation exploits the same kinetic advantage of aryl iodides in palladium-catalyzed processes [1]. Alkynyl groups are valuable pharmacophoric elements in kinase inhibitor design, often engaging hydrophobic back-pocket regions of the ATP-binding site. Given the established importance of the 6-position for Mps1 [2] and IKKβ [3] inhibitory activity, alkynyl-substituted derivatives generated from 6-iodoimidazo[1,2-b]pyridazin-2-amine represent a focused library subset with potential for enhanced target engagement and improved physicochemical properties.

Development of Radioiodinated Imidazo[1,2-b]pyridazin-2-amine Derivatives as SPECT Imaging Probes for PBR-Expressing Tumors

The demonstrated high-affinity binding (IC₅₀ = 4.2 nM) of a 6-iodo-containing imidazo[1,2-b]pyridazine derivative to the peripheral benzodiazepine receptor (PBR) [4] supports the use of 6-iodoimidazo[1,2-b]pyridazin-2-amine as a precursor for developing SPECT imaging agents. The iodine substituent at the 6-position provides a direct site for isotopic exchange with iodine-123, a gamma-emitting radioisotope suitable for single-photon emission computed tomography [4]. Following appropriate derivatization at the 2-amino group (e.g., benzamidomethyl or acetamidomethyl incorporation), the resulting compounds can be radiolabeled and evaluated for PBR-targeted imaging in oncology (e.g., glioma, breast cancer) and neuroinflammation studies.

Parallel Synthesis of 6-Substituted Imidazo[1,2-b]pyridazin-2-amine Arrays for Kinase Selectivity Profiling

The orthogonal reactivity of the 6-iodo and 2-amino functional groups enables a two-dimensional parallel synthesis strategy. The 6-position can be diversified first via Suzuki-Miyaura or Sonogashira cross-coupling (leveraging iodide reactivity [1]), followed by systematic variation at the 2-amino position via acylation with diverse carboxylic acids or reaction with sulfonyl chlorides. This approach generates structurally diverse compound arrays ideally suited for broad kinase selectivity profiling against panels of 100–400 kinases. Given the imidazo[1,2-b]pyridazine scaffold‘s established activity across multiple kinase targets, including Mps1 [2], IKKβ [3], and Pim-1/2, such arrays provide an efficient platform for identifying selective chemical probes and lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodoimidazo[1,2-B]pyridazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.